molecular formula C12H20N2O6 B3028054 tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate CAS No. 1523571-10-9

tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate

Cat. No.: B3028054
CAS No.: 1523571-10-9
M. Wt: 288.30
InChI Key: MAQNAKFABGFATB-UHFFFAOYSA-N
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Description

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate: is a chemical compound with the molecular formula C22H38N4O8 and a molecular weight of 486.57 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiroheptane ring system. It is commonly used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition of appropriate precursors to form the spirocyclic ring system, followed by functional group modifications to introduce the tert-butyl and carboxylate groups . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities .

Scientific Research Applications

Chemistry: tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate is used as a building block in organic synthesis to create complex molecules with spirocyclic structures. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a valuable candidate for drug discovery and development .

Medicine: The compound’s unique structure and potential biological activities make it a promising lead compound for the development of new pharmaceuticals. It is studied for its potential therapeutic applications in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and carboxylate functional groups. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDMWTHLVBUYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CNC2.CC(C)(C)OC(=O)N1CCC12CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-10-9
Record name tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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